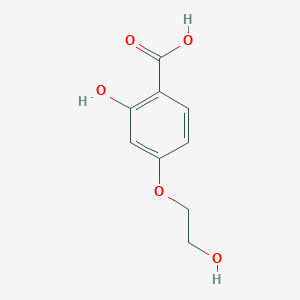

4-(2-Hydroxyethoxy)salicylic acid

Description

Contextualization of Salicylate (B1505791) Derivatives in Modern Chemical and Biological Sciences

Salicylate derivatives, a class of organic compounds derived from salicylic (B10762653) acid, have a long and storied history in science and medicine. capes.gov.br Salicylic acid itself, along with its famed derivative acetylsalicylic acid (commonly known as aspirin), are renowned for their medicinal properties. capes.gov.bryoutube.com These compounds are found in various plants, such as willow bark and meadowsweet, and have been used for centuries in traditional medicine. frontiersin.orgnih.gov

In contemporary science, the interest in salicylate derivatives extends far beyond their historical use. They are recognized as crucial molecules in both plant and animal physiology. frontiersin.org In plants, salicylic acid acts as a key hormone involved in a multitude of processes, including growth, development, and defense against pathogens. nih.govnih.govnih.govnih.gov It plays a vital role in activating systemic acquired resistance, a plant's broad-spectrum defense mechanism. nih.gov

In the realm of human health, salicylates are the subject of extensive research due to their diverse pharmacological activities. nih.gov The primary metabolite of aspirin, salicylic acid, is responsible for many of its therapeutic effects. nih.gov The molecular targets of salicylates in humans are numerous and continue to be an active area of investigation, with implications for treating a wide range of conditions. nih.govnih.gov The study of these derivatives provides a platform for the development of new therapeutic agents with potentially enhanced efficacy and novel mechanisms of action. youtube.comnih.gov

Rationale for Comprehensive Academic Investigation of 4-(2-Hydroxyethoxy)salicylic Acid

The academic focus on this compound, also known as 2-Hydroxy-4-(2-hydroxyethoxy)benzoic acid, stems from the broader interest in creating and characterizing novel salicylate derivatives. tcichemicals.com The modification of the basic salicylic acid structure by introducing a 2-hydroxyethoxy group at the 4-position can significantly alter its physicochemical and biological properties. This structural change provides a compelling reason for detailed scientific scrutiny.

The rationale for investigating this specific compound is multifaceted. Firstly, understanding its fundamental chemical and physical characteristics is essential for any potential application. This includes determining its molecular formula, weight, melting point, and solubility. Secondly, exploring its synthesis and reactivity provides insights into its chemical behavior and potential for further modification.

From a biological perspective, the introduction of the hydroxyethoxy side chain could influence its interaction with biological targets, potentially leading to unique pharmacological activities. Researchers are interested in how this modification affects its ability to modulate enzymatic pathways or other cellular processes compared to the parent salicylic acid molecule. The investigation into its biological and pharmacological activities is crucial for identifying any potential therapeutic applications.

Furthermore, the unique structure of this compound may lend itself to applications in materials science or as an intermediate in the synthesis of more complex molecules. A comprehensive academic investigation is therefore warranted to fully elucidate the chemical, biological, and potential practical value of this compound.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H10O5 |

| Molecular Weight | 198.17 g/mol |

| CAS Number | 163451-82-9 |

| Physical State | Solid |

| Color | White |

| Melting Point | 206 °C |

| Synonyms | 2-Hydroxy-4-(2-hydroxyethoxy)benzoic Acid |

This data is compiled from multiple sources. tcichemicals.comlabproinc.comchemicalbook.comuni.lu

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-(2-hydroxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c10-3-4-14-6-1-2-7(9(12)13)8(11)5-6/h1-2,5,10-11H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEIMLMPQGJCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCO)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163451-82-9 | |

| Record name | 4-(2-Hydroxyethoxy)salicylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 2 Hydroxyethoxy Salicylic Acid

Strategic Approaches to the Synthesis of 4-(2-Hydroxyethoxy)salicylic Acid

The synthesis of this compound is a multi-step process that requires careful planning and execution to ensure high yield and purity. The primary approach involves the etherification of a suitably protected salicylic (B10762653) acid derivative.

Design and Execution of Multi-Step Synthetic Pathways

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In a typical pathway, 4-hydroxysalicylic acid serves as the starting material. The phenolic hydroxyl group of 4-hydroxysalicylic acid is deprotonated by a strong base, such as sodium hydroxide, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic halo-alcohol, such as 2-chloroethanol, to form the desired ether linkage. gordon.edumasterorganicchemistry.comwikipedia.orgchemistrysteps.com

The reaction can be represented as follows:

Optimization of Reaction Parameters for Enhanced Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. The choice of base, solvent, temperature, and reaction time are critical. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to ensure complete deprotonation of the phenol. numberanalytics.com

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the cation and enhance the nucleophilicity of the alkoxide ion, leading to higher reaction rates and yields. wikipedia.orgnumberanalytics.com The reaction temperature is another crucial factor; while higher temperatures can increase the reaction rate, they may also promote side reactions, thus requiring a balance to be struck. numberanalytics.com The reaction is typically conducted at temperatures ranging from 50 to 100 °C and can take from 1 to 8 hours to complete. wikipedia.org

| Parameter | Condition | Rationale |

| Base | Strong bases (e.g., NaH, KOtBu) | Ensures complete deprotonation of the phenol. numberanalytics.com |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of the alkoxide. wikipedia.orgnumberanalytics.com |

| Temperature | 50-100 °C | Balances reaction rate and prevention of side reactions. wikipedia.org |

| Reaction Time | 1-8 hours | Allows for completion of the reaction. wikipedia.org |

Table 1: Optimized Reaction Parameters for Williamson Ether Synthesis.

Application of Green Chemistry Principles in Synthetic Route Design

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound, green chemistry principles can be applied by selecting less hazardous solvents and reagents. For instance, the use of water as a solvent, facilitated by a phase-transfer catalyst, presents a greener alternative to traditional organic solvents in Williamson ether synthesis. researchgate.net Additionally, exploring catalytic methods that avoid stoichiometric reagents can reduce waste generation. acs.org The use of microwave irradiation instead of conventional heating can also lead to shorter reaction times and reduced energy consumption. chegg.com

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is primarily dictated by its three functional groups: the phenolic hydroxyl group, the carboxylic acid moiety, and the primary alcohol of the ethoxy substituent.

Investigation of Oxidation Reactions Involving the Hydroxyl Group

The primary alcohol of the 2-hydroxyethoxy group is susceptible to oxidation to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Catalytic oxidation methods are preferred from a green chemistry perspective. amazonaws.com For the selective oxidation of the primary alcohol to an aldehyde, reagents like pyridinium (B92312) chlorochromate (PCC) or more modern catalytic systems involving transition metals can be employed. amazonaws.com The use of biocatalysts, such as alcohol oxidases, offers a highly selective and environmentally benign approach for this transformation. mdpi.com

| Oxidizing Agent/System | Product | Selectivity |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Good |

| Transition Metal Catalysts (e.g., Ru, Pd) | Aldehyde or Carboxylic Acid | Dependent on conditions |

| Alcohol Oxidases | Aldehyde | High |

Table 2: Oxidation of the Primary Alcohol in this compound.

Analysis of Reduction Reactions Pertaining to Carboxylic Acid Moieties

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org However, LiAlH₄ is not selective and will also reduce other carbonyl groups present in the molecule.

For a more selective reduction of the carboxylic acid in the presence of other functional groups, borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃/THF) are often used. acs.org This reagent shows a remarkable preference for reducing carboxylic acids over many other functional groups. acs.orgstackexchange.com More recent developments in photoredox catalysis have also enabled the selective reduction of carboxylic acids to aldehydes using hydrosilanes under mild conditions. rsc.org

| Reducing Agent | Product | Selectivity |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Low (reduces other carbonyls) libretexts.org |

| Borane-Tetrahydrofuran (BH₃/THF) | Primary Alcohol | High (selective for carboxylic acids) acs.orgstackexchange.com |

| Hydrosilane (with photoredox catalyst) | Aldehyde | High (selective for carboxylic acids) rsc.org |

Table 3: Reduction of the Carboxylic Acid Moiety in this compound.

Preparation of Related Salicylate (B1505791) Analogues for Comparative Research

To understand the structure-activity relationships (SAR) of salicylic acid derivatives, researchers synthesize and evaluate a variety of analogues. nih.govnih.gov This involves systematic modifications to the parent structure and comparing the resulting chemical or biological properties. For this compound, comparative research would involve synthesizing analogues with different substituents at the 4-position, as well as at other positions on the aromatic ring.

A common synthetic route to produce 4-alkoxy salicylic acid analogues starts with 2,4-dihydroxybenzoic acid. By reacting this starting material with various alkylating agents under basic conditions (Williamson ether synthesis), a library of 4-O-alkylated salicylic acids can be generated.

In one such study focused on developing cyclooxygenase (COX) inhibitors, a series of 4-substituted-2-hydroxybenzoic acid analogues were synthesized. jst.go.jpnih.gov Although this compound was not specifically included, the synthesis of a 4-methoxy analogue (compound 12c in the study) illustrates the general principle. The general synthesis involves esterification of the carboxylic acid, alkylation of the 4-hydroxy group, and subsequent hydrolysis of the ester to yield the final salicylic acid analogue. jst.go.jp

Table 2: Comparative Biological Activity of 4-Substituted Salicylate Analogues

| Compound | 4-Position Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|---|

| 12c (from study) | -OCH₃ | 1.58 | 1.31 |

| 12d (from study) | -OC₂H₅ | >100 | >100 |

| 12e (from study) | -O(CH₂)₂CH₃ | >100 | >100 |

Data sourced from a study on salicylic acid analogues of celecoxib. jst.go.jp The table demonstrates how changing the 4-alkoxy group affects inhibitory activity, providing a framework for comparative research.

These studies highlight that even small changes to the substituent at the 4-position can significantly impact biological activity. jst.go.jp For instance, the 4-methoxy analogue showed weak activity against both COX-1 and COX-2, while longer alkoxy chains resulted in a loss of activity. jst.go.jp Preparing a series of analogues, including those with varied chain lengths, branching, or additional functional groups on the ethoxy chain of this compound, would be essential for detailed SAR analysis.

Further comparative research could involve synthesizing analogues with substitutions at other positions, such as the 5-position. Studies have shown that adding a halogen, like chlorine, at the 5-position can enhance the biological effects of salicylamides. nih.gov This suggests that synthesizing and testing 5-chloro-4-(2-hydroxyethoxy)salicylic acid could be a valuable direction for comparative research.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Salicylic acid |

| 4-Hydroxysalicylic acid |

| 2,4-Dihydroxybenzoic acid |

| 4-Methoxysalicylic acid |

| 2-Iodoethanol |

| 2-Bromoethanol |

| 1,2-Diiodoethane |

| 5-Chlorosalicylamide |

Advanced Analytical Characterization of 4 2 Hydroxyethoxy Salicylic Acid

Chromatographic Separation and Quantitative Determination Techniques

Chromatographic techniques are paramount for the separation and quantitative analysis of 4-(2-Hydroxyethoxy)salicylic acid from complex matrices, including starting materials, reaction mixtures, and final product formulations. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for these purposes.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of salicylic (B10762653) acid and its derivatives due to its efficiency and versatility. researchgate.netresearchgate.net A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or diluted acid like phosphoric or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.netresearchgate.net Detection is commonly performed using a UV detector, with the wavelength set at the absorption maximum of the analyte, which is expected to be around 230-310 nm for salicylic acid derivatives. researchgate.net

Method validation is a critical aspect to ensure the reliability of the analytical data. The validation of an HPLC method for this compound should be performed in accordance with the International Council for Harmonisation (ICH) guidelines and would typically include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Typical HPLC Method Parameters and Validation for Salicylic Acid Derivatives

| Parameter | Typical Value/Range |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Buffer (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230-310 nm |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2% |

Note: The values presented are typical for salicylic acid and its derivatives and would require specific validation for this compound.

Utilization of Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical compounds. For a non-volatile compound like this compound, derivatization is a necessary step to increase its volatility and thermal stability. nih.govunina.itnih.gov A common derivatization technique is silylation, where active hydrogens in the molecule (from hydroxyl and carboxylic acid groups) are replaced by a trimethylsilyl (B98337) (TMS) group. nih.govunina.it

The GC-MS analysis of the silylated this compound would typically be performed on a non-polar or medium-polarity capillary column. The mass spectrometer detector provides high sensitivity and selectivity, allowing for the identification of impurities based on their mass spectra and fragmentation patterns.

Potential impurities in this compound could arise from the starting materials or side reactions during its synthesis. For instance, if synthesized from 2,4-dihydroxybenzoic acid, unreacted starting material or by-products from incomplete etherification could be present. nih.gov One known impurity in the synthesis of salicylic acid is 4-hydroxyisophthalic acid. acs.org

Table 2: Potential Impurities and GC-MS Method Outline

| Potential Impurity | Potential Origin | Derivatization | GC-MS Column |

| 2,4-Dihydroxybenzoic acid | Starting material | Silylation | DB-5ms or equivalent |

| 4-Hydroxyisophthalic acid | Side-product | Silylation | DB-5ms or equivalent |

| Incompletely reacted intermediates | Synthesis byproduct | Silylation | DB-5ms or equivalent |

Application of Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC, resulting in significantly improved resolution, sensitivity, and speed of analysis. nih.gov The application of UPLC for the analysis of phenolic compounds, including salicylic acid derivatives, has been well-documented, offering superior separation of closely related substances. nih.govnih.gov

A UPLC method for this compound would offer several advantages over HPLC, including:

Higher Resolution: Better separation of the main peak from impurities, leading to more accurate purity assessments.

Increased Sensitivity: The sharper and narrower peaks result in higher peak heights and improved detection limits.

Faster Analysis Times: The use of higher flow rates significantly reduces the run time per sample, increasing throughput.

The development of a UPLC method would follow similar principles to HPLC method development, involving optimization of the column chemistry, mobile phase composition, and gradient profile to achieve the desired separation.

Spectroscopic Identification and Structural Elucidation Studies

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Conformational Analysis

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. Both ¹H NMR and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxyethoxy group, and the acidic protons of the carboxylic acid and phenolic hydroxyl groups. The chemical shifts (δ) and coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene (B151609) ring. The signals for the methylene protons of the ethoxy group would likely appear as two triplets due to coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the carbons of the hydroxyethoxy group will provide further confirmation of the structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.8 | 105 - 165 |

| -OCH₂- | ~4.1 | ~70 |

| -CH₂OH | ~3.8 | ~60 |

| -COOH | >10 | ~170 |

| Phenolic -OH | Variable | - |

Note: These are predicted values based on the analysis of similar structures and are subject to experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (C=O and -OH), ether (C-O-C), and aromatic (C=C and C-H) functional groups.

The key expected IR absorption bands are:

O-H Stretching (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹. farmaceut.org

O-H Stretching (Phenolic and Alcoholic): A broad band around 3400-3200 cm⁻¹. farmaceut.org

C-H Stretching (Aromatic): Peaks typically appear above 3000 cm⁻¹.

C=O Stretching (Carboxylic Acid): A strong, sharp peak around 1700-1680 cm⁻¹. farmaceut.org

C=C Stretching (Aromatic): Peaks in the region of 1600-1450 cm⁻¹.

C-O Stretching (Ether and Alcohol): Bands in the fingerprint region, typically between 1300-1000 cm⁻¹. farmaceut.org

The specific positions and shapes of these bands can provide valuable information for confirming the identity and purity of the compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a powerful analytical technique for investigating the electronic transitions within a molecule and for quantitative analysis. For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable information about the chromophores present, primarily the substituted benzene ring.

The electronic spectrum of this compound is expected to be dominated by the π → π* transitions of the benzene ring. The presence of the carboxyl and hydroxyl groups, as well as the 2-hydroxyethoxy substituent, will influence the position and intensity of the absorption bands. Typically, salicylic acid and its derivatives exhibit characteristic absorption maxima in the UV region. For instance, salicylic acid in various solvents shows absorption maxima around 210 nm, 235 nm, and 303 nm. google.comnih.gov The exact wavelength of maximum absorbance (λmax) for this compound will be dependent on the solvent used due to solvatochromic effects.

In a typical analysis, a solution of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, is prepared and its absorbance is measured across the UV-Vis range (typically 200-400 nm) to determine the λmax values. These λmax values are characteristic of the compound and can be used for its identification.

For quantitative purposes, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for the determination of the concentration of this compound in unknown samples. A study on similar compounds, such as other salicylic acid derivatives, demonstrated a linear relationship between concentration and absorbance over a specific range, which is a critical parameter for quantitative analysis. frontiersin.orgresearchgate.net

Table 1: Illustrative UV-Vis Spectrophotometry Data for this compound

| Parameter | Value |

| Solvent | Methanol |

| λmax 1 | ~210 nm |

| λmax 2 | ~238 nm |

| λmax 3 | ~305 nm |

| Molar Absorptivity (ε) at λmax 3 | Value would be determined experimentally |

Note: The values in this table are illustrative and based on typical data for salicylic acid derivatives. Specific experimental data for this compound is required for definitive characterization.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for the precise determination of the molecular mass of a compound and for elucidating its structure through fragmentation analysis. For this compound (molecular formula: C₉H₁₀O₅, molecular weight: 198.17 g/mol ), mass spectrometry provides unambiguous confirmation of its identity.

In a typical experiment, the compound is introduced into the mass spectrometer and ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that often results in the formation of a prominent protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, allowing for the direct determination of the molecular weight.

Tandem mass spectrometry (MS/MS) is then employed to study the fragmentation pathways. The precursor ion (e.g., [M-H]⁻) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides detailed structural information.

For this compound, the fragmentation of the [M-H]⁻ ion (m/z 197.04) would likely involve the following key steps:

Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a fragment ion at m/z 153.00.

Cleavage of the ether bond: Fragmentation of the hydroxyethoxy side chain could lead to the loss of a C₂H₄O moiety (44 Da) or a C₂H₅O₂ radical (61 Da).

Loss of water (18 Da): The presence of hydroxyl groups can lead to the elimination of a water molecule.

The fragmentation pattern of salicylic acid itself is well-documented, with major fragments observed at m/z 120 (resulting from the loss of water and carbon monoxide) and m/z 92 (further loss of carbon monoxide). google.comscience.gov These fragments may also be observed in the spectrum of this compound, providing further structural confirmation.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound ([M-H]⁻)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 197.04 | 153.00 | CO₂ |

| 197.04 | 137.02 | C₂H₄O |

| 153.00 | 109.02 | CO₂ |

| 137.02 | 93.03 | CO₂ |

Note: This table presents a predicted fragmentation pathway. Actual fragmentation would need to be confirmed by experimental data.

Rigorous Method Validation and Quality Control Protocols in Analytical Research

The reliability and accuracy of analytical data are ensured through rigorous method validation and the implementation of robust quality control protocols. For the analysis of this compound, any developed analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, must be validated in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).

Method validation involves the systematic evaluation of a series of parameters to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or degradation products. This is often assessed by analyzing placebo samples and stressed samples.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standard solutions and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. frontiersin.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with the results expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality control (QC) involves the routine use of procedures to monitor the performance of the analytical method. This includes the regular analysis of QC samples, such as a certified reference material or a well-characterized in-house standard, alongside the test samples. The results of the QC samples are plotted on control charts to monitor for any trends or deviations that may indicate a problem with the analytical system. Adherence to these QC protocols ensures the ongoing validity of the analytical results. For phenolic acids, quality control measures are crucial to ensure the consistency and reliability of quantitative data.

Investigations into the Biological Activity and Pharmacological Potential of 4 2 Hydroxyethoxy Salicylic Acid

In Vitro and In Silico Assessments of Bioactivity

There is no available scientific literature to populate the following subsections.

No studies were found that evaluated the anti-inflammatory effects of 4-(2-Hydroxyethoxy)salicylic acid in cell culture models.

No data is available regarding the antioxidant capacity or the mechanisms by which this compound may scavenge reactive oxygen species.

There are no published findings on the neuroprotective properties of this compound in experimental systems.

Molecular Interactions and Target Engagement Studies

There is no available scientific literature to populate the following subsections.

No studies have been published on the enzyme inhibition profile of this compound, including its effects on cyclooxygenase (COX) isoforms. While salicylic (B10762653) acid itself is known to be a poor inhibitor of COX enzymes, its metabolites and derivatives can exhibit different activities. google.comnih.gov However, no such data exists for the 4-(2-hydroxyethoxy) derivative.

The specific molecular targets of this compound have not been identified or validated in any published research. The molecular targets of salicylic acid are numerous and continue to be an active area of research. nih.govnih.gov

Ligand-Receptor Binding Affinity and Selectivity Analyses

Currently, there is a lack of specific studies in the public domain that have investigated the ligand-receptor binding affinity and selectivity of this compound. However, the well-documented targets of its parent compound, salicylic acid, provide a basis for inferring its potential molecular interactions. Salicylic acid is known to interact with multiple proteins in both plants and animals. frontiersin.org

In humans, the primary targets of salicylic acid are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. frontiersin.orgdrugbank.com These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. frontiersin.org Salicylic acid inhibits these enzymes, which is the basis for its analgesic and anti-inflammatory properties. drugbank.com It is plausible that this compound would also exhibit inhibitory activity towards COX enzymes, although its affinity and selectivity for each isoform (COX-1 vs. COX-2) would need to be experimentally determined. The nature of the 4-position substituent could influence this selectivity.

In plants, salicylic acid acts as a key signaling molecule in defense responses against pathogens. nih.gov Several salicylic acid-binding proteins (SABPs) have been identified, including NPR1 (Non-expressor of Pathogenesis-Related genes 1) and its related proteins NPR3 and NPR4, which function as salicylic acid receptors with varying binding affinities. nih.gov While not directly relevant to human pharmacology, this highlights the ability of the salicylic acid scaffold to interact with specific protein binding pockets.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The pharmacological activity of salicylic acid derivatives is highly dependent on their chemical structure. youtube.com The following sections explore the potential impact of the 2-hydroxyethoxy group and other substitutions on the biological profile of this compound, based on established SAR principles for this class of compounds.

Influence of the 2-Hydroxyethoxy Moiety on Biological Potency and Selectivity

The introduction of a 2-hydroxyethoxy group at the 4-position of the salicylic acid ring is expected to significantly influence its physicochemical properties and, consequently, its biological activity. This substitution will increase the hydrophilicity of the molecule compared to salicylic acid. This alteration in lipophilicity can affect its ability to cross biological membranes and its binding affinity to target enzymes.

The table below illustrates the impact of various substituents on the activity of salicylic acid derivatives, providing a context for the potential effects of the 2-hydroxyethoxy group.

| Compound | Modification | Effect on Anti-inflammatory Activity |

| Salicylic Acid | - | Baseline activity |

| Acetylsalicylic Acid | Acetylation of the hydroxyl group | Increased potency, but also gastric toxicity |

| Salicylamide | Amidation of the carboxyl group | Retains analgesic action, but lacks anti-inflammatory properties youtube.com |

| 5-Chlorosalicylic Acid | Halogen substitution at the 5-position | Enhanced potency and toxicity youtube.com |

| Diflunisal | Substitution of a difluorophenyl group at the 5-position | Increased anti-inflammatory activity youtube.com |

Effects of Aromatic Ring Substitutions on Pharmacological Profiles

Substituents on the aromatic ring of salicylic acid play a crucial role in determining the pharmacological profile of the resulting analogues. nih.gov For instance, the addition of a chlorine atom at the 5-position has been shown to increase the ability of salicylic acid to suppress NF-κB, a key transcription factor in inflammation. nih.gov

The position of the hydroxyl group is also critical; moving it from the ortho position to the meta or para position relative to the carboxyl group abolishes the anti-inflammatory activity. youtube.com In the case of this compound, the primary salicylic acid scaffold with the ortho-hydroxyl and carboxyl groups is retained, suggesting that the fundamental mechanism of action may be preserved.

The introduction of the 2-hydroxyethoxy group at the 4-position could potentially modulate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Increased hydrophilicity might lead to altered plasma protein binding and a different tissue distribution profile compared to more lipophilic salicylic acid derivatives.

Preclinical Pharmacological Evaluations

While no specific preclinical data for this compound are available, this section outlines the types of studies that would be necessary to evaluate its pharmacological potential, based on studies of other salicylic acid derivatives.

In Vivo Efficacy Studies in Relevant Animal Models of Inflammation and Pain

To assess the potential anti-inflammatory and analgesic effects of this compound, several established animal models would be relevant.

For anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a standard method. nih.gov In this model, a reduction in paw swelling after administration of the test compound indicates anti-inflammatory effects. Another model is the xylene-induced ear edema in mice. nih.gov

For analgesic activity, the acetic acid-induced writhing test in mice is commonly used to evaluate peripheral analgesic effects. nih.gov A decrease in the number of writhes is indicative of pain relief.

The table below shows representative data for the anti-inflammatory activity of a salicylic acid derivative in the carrageenan-induced paw edema model.

| Compound | Dose | Inhibition of Paw Edema (%) |

| Indomethacin (Standard) | 10 mg/kg | 45.5% |

| Salicylic Acid Derivative (example) | 50 mg/kg | 35.2% |

Assessment of Dermal Absorption and Permeation for Transdermal Delivery Research

The potential for transdermal delivery of this compound would depend on its ability to permeate the skin barrier. The physicochemical properties of a drug, such as its molecular weight and lipophilicity (log P), are critical for passive transdermal delivery. mdpi.com Generally, a log P between 1 and 4 is considered ideal. mdpi.com The addition of the 2-hydroxyethoxy group would likely decrease the log P of salicylic acid, which could impact its passive diffusion through the stratum corneum.

In vitro studies using human or animal skin in Franz diffusion cells are standard methods to assess dermal absorption. cir-safety.org These studies measure the amount of the compound that permeates the skin over time. For salicylic acid, dermal absorption has been shown to be significant. cir-safety.org The use of penetration enhancers or formulation strategies such as iontophoresis could potentially be explored to improve the transdermal delivery of more hydrophilic derivatives like this compound. nih.govnih.gov

The following table presents data on the dermal absorption of salicylic acid and a related ester.

| Compound | Vehicle | Skin Type | Absorption (%) |

| Salicylic Acid | Ethanol/Water | Human | 40.05 ± 7.63 cir-safety.org |

| Methyl Salicylate (B1505791) | - | Rat | < 20 (at 24h) cir-safety.org |

Elucidation of Molecular Mechanisms Underlying the Biological Effects of 4 2 Hydroxyethoxy Salicylic Acid

Modulation of Prostaglandin (B15479496) and Eicosanoid Biosynthesis Pathways

The parent compound, salicylic (B10762653) acid, is a well-known non-steroidal anti-inflammatory drug (NSAID) that influences the biosynthesis of prostaglandins (B1171923) and other eicosanoids, which are key mediators of inflammation. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. acs.orgnih.gov

It is hypothesized that 4-(2-Hydroxyethoxy)salicylic acid would also modulate these pathways, primarily through the inhibition of COX enzymes. The nature and position of substituents on the salicylic acid ring are critical in determining the potency and selectivity of COX inhibition. Studies on various salicylic acid derivatives have shown that substitutions at the 4-position can significantly impact their anti-inflammatory activity. For instance, the introduction of a trifluoromethyl group at the 4-position in 2-hydroxy-4-trifluoromethylbenzoic acid has been shown to inhibit COX-2 mediated prostaglandin E2 (PGE2) production. nih.gov

The 2-hydroxyethoxy group at the 4-position of salicylic acid introduces both steric bulk and the potential for additional hydrogen bonding. These features could alter the binding affinity of the molecule for the active site of COX enzymes. The ether linkage and the terminal hydroxyl group could potentially interact with amino acid residues within the COX active site, thereby influencing its inhibitory activity. While some derivatives of salicylic acid exhibit inhibitory effects on COX, salicylic acid itself is considered a weak inhibitor of the enzyme's activity in vitro. nih.gov However, some of its metabolites have been found to suppress COX-2-dependent PGE2 synthesis. nih.gov

The table below summarizes the COX inhibitory activity of various salicylic acid derivatives, providing a context for the potential activity of this compound.

| Compound | Target Enzyme(s) | Observed Effect | Reference |

| Aspirin | COX-1 and COX-2 | Irreversible inhibition by acetylation of a serine residue. acs.org | acs.org |

| Sodium Salicylate (B1505791) | Weak inhibitor of COX activity in vitro. | No significant inhibition of PGE2 production at concentrations up to 100 µM. nih.gov | nih.gov |

| Gentisic acid (2,5-dihydroxybenzoic acid) | COX-2 | Significant suppression of LPS-induced PGE2 production. nih.gov | nih.gov |

| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | COX-2 | Inhibition of COX-2-mediated PGE2 production. nih.gov | nih.gov |

| 4-tert-butylphenyl salicylate (4-TBPS) | COX-2 | Significant reduction in mRNA expression and production of pro-inflammatory cytokines. nih.gov | nih.gov |

Mechanisms of Oxidative Stress Mitigation at the Cellular Level

Phenolic compounds, including salicylic acid and its derivatives, are known to possess antioxidant properties. nih.govnih.gov This activity is generally attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress at the cellular level. Oxidative stress is implicated in the pathophysiology of numerous inflammatory conditions.

The antioxidant capacity of phenolic compounds is highly dependent on their chemical structure, particularly the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.gov The presence of the phenolic hydroxyl group on the salicylic acid backbone of this compound is a key determinant of its potential antioxidant activity. This group can donate a hydrogen atom to neutralize free radicals, forming a more stable phenoxyl radical. nih.gov

Analysis of Cyclooxygenase-Dependent and Cyclooxygenase-Independent Actions

Cyclooxygenase-Dependent Actions: As discussed in section 5.1, the primary COX-dependent action of this compound would be the inhibition of prostaglandin synthesis. The degree of this inhibition would depend on its specific affinity and inhibitory mechanism towards COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. brieflands.com The structure-activity relationships of salicylic acid derivatives suggest that substitution at the 4-position can influence this selectivity. nih.gov

Cyclooxygenase-Independent Actions: Salicylic acid has been shown to exert anti-inflammatory effects through mechanisms independent of COX inhibition. One of the most studied is the inhibition of the transcription factor nuclear factor-kappa B (NF-κB). nih.govfrontiersin.org NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Salicylic acid has been reported to inhibit the activation of IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway. frontiersin.org It is plausible that this compound would retain this NF-κB inhibitory activity. Structure-activity relationship studies on salicylic acid derivatives have indicated that modifications at various positions can modulate the potency of NF-κB inhibition. nih.gov

Other potential COX-independent mechanisms include the modulation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and direct effects on other enzymes involved in inflammation.

Investigation of Intracellular Signaling Cascades Affected by the Compound

The intracellular signaling cascades are complex networks that regulate cellular responses to external stimuli, including inflammatory signals. Salicylic acid and its derivatives can interfere with these cascades at multiple points.

NF-κB Signaling Pathway: As mentioned previously, the inhibition of the NF-κB pathway is a significant COX-independent mechanism of salicylic acid. nih.govfrontiersin.org Studies on derivatives have shown that substitutions on the salicylic acid ring can enhance this inhibitory activity. For example, amidation of the carboxylic group and chlorination at the 5-position have been shown to increase the suppression of NF-κB-dependent gene expression. nih.gov The 2-hydroxyethoxy group at the 4-position of this compound could potentially influence the molecule's interaction with components of the NF-κB signaling pathway, such as IKK.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways: The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also crucial in regulating inflammation and cellular stress responses. Salicylic acid has been shown to modulate the activity of these kinases. nih.gov For instance, in tobacco, salicylic acid activates a 48-kD MAP kinase. nih.gov In Arabidopsis, the MAP kinase 4 (MPK4) is a negative regulator of salicylic acid-dependent defenses. ucsf.edunih.gov The effect of this compound on these pathways would depend on its ability to interact with the various kinases and upstream signaling components. The structural modifications introduced by the 2-hydroxyethoxy group could alter its binding and modulatory effects on these pathways compared to the parent salicylic acid.

Role in Gene Expression Regulation and Protein Modulation

Salicylic acid is a well-established signaling molecule in plants, where it plays a critical role in regulating gene expression, particularly in the context of defense against pathogens. sc.edumdpi.com It induces the expression of a suite of pathogenesis-related (PR) genes. nih.gov Studies on salicylic acid analogs have shown that they can also induce the expression of these defense genes. sc.edumdpi.com Therefore, it is conceivable that this compound could also function as a regulator of gene expression, potentially activating defense-related genes in a manner similar to salicylic acid.

In mammalian cells, the modulation of gene expression by salicylic acid and its derivatives is primarily linked to their effects on transcription factors like NF-κB. By inhibiting NF-κB, these compounds can downregulate the expression of numerous pro-inflammatory genes. nih.govfrontiersin.org Research on 4-trifluoromethyl derivatives of salicylate has demonstrated their ability to inhibit the expression of COX-2 protein, an effect attributed to the blockade of NF-κB activation. nih.gov

The table below provides examples of genes and proteins modulated by salicylic acid and its derivatives, offering a framework for the potential targets of this compound.

| Modulated Molecule | Effect of Salicylic Acid or its Derivatives | Implication | Reference |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression by 4-trifluoromethyl derivatives. | Reduced inflammation. | nih.gov |

| Pathogenesis-Related (PR) Genes (e.g., PR-1) | Induction of expression in plants. | Enhanced plant defense. | sc.edunih.gov |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation. | Downregulation of pro-inflammatory gene expression. | nih.govfrontiersin.org |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Inhibition of production by 4-tert-butylphenyl salicylate. | Attenuation of inflammatory response. | nih.gov |

| Mitogen-Activated Protein Kinases (MAPKs) | Activation or modulation of activity. | Regulation of cellular stress and inflammatory responses. | nih.govucsf.edunih.gov |

Advanced Research Applications and Future Directions for 4 2 Hydroxyethoxy Salicylic Acid

Utilization as a Chemical Building Block in Complex Organic Synthesis and Medicinal Chemistry

Organic building blocks are functionalized molecules that serve as the foundational components for the modular construction of more complex molecular architectures. sigmaaldrich.com In this context, 4-(2-Hydroxyethoxy)salicylic acid is a valuable bifunctional building block. Its salicylic (B10762653) acid core is a well-established pharmacophore, while the hydroxyethoxy side chain offers a unique point for chemical modification, distinct from the traditional derivatization sites of the carboxylic acid and phenolic hydroxyl groups.

In medicinal chemistry, the design of new drugs often relies on the use of such small molecule scaffolds. nih.gov The this compound structure can be strategically employed to generate libraries of novel compounds. The carboxylic acid can be converted into esters, amides, or other bioisosteres to modulate pharmacokinetic properties. The phenolic hydroxyl can be alkylated or acylated, and critically, the terminal hydroxyl group on the ether chain provides a reactive handle for conjugation to other molecules, such as targeting ligands or solubilizing groups, without altering the core salicylic acid pharmacophore. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. enamine.net Aromatic compounds with hydroxyl and carboxylic acid functionalities are important intermediates in the synthesis of a wide range of products, from pharmaceuticals to polymers. researchgate.net

Table 1: Features of this compound as a Chemical Building Block

| Feature | Chemical Group | Potential Modifications | Application in Synthesis |

|---|---|---|---|

| Pharmacophore Core | Salicylic Acid Moiety | Ring substitutions (halogenation, nitration) | Foundation for novel analgesic, anti-inflammatory, or other therapeutic agents. researchgate.net |

| Primary Derivatization Site | Carboxylic Acid (-COOH) | Esterification, Amidation | Prodrug design, modulation of solubility and bioavailability. nih.gov |

| Secondary Derivatization Site | Phenolic Hydroxyl (-OH) | Alkylation, Acylation | Fine-tuning of electronic properties and receptor binding interactions. |

| Unique Modification Handle | Ethoxy-linked Hydroxyl (-OH) | Conjugation, Polymerization | Attachment of probes, targeting moieties, or incorporation into larger macromolecules. |

Employment in Biochemical Assays and as a Molecular Probe for Enzyme Activity

The development of sensitive and specific assays to measure enzyme activity is crucial for both basic research and high-throughput screening (HTS) in drug discovery. sigmaaldrich.comb-cdn.net Fluorescence-based methods are particularly powerful due to their high sensitivity and adaptability to HTS formats. b-cdn.netmdpi.com While not a probe itself, the this compound scaffold is well-suited for the rational design of molecular probes.

The terminal hydroxyl group of the hydroxyethoxy chain can be chemically linked to a fluorophore. The resulting conjugate could be designed as a substrate for a specific enzyme. Enzymatic cleavage at another point in the molecule (e.g., hydrolysis of an ester linkage on the carboxylic acid) could induce a change in the fluorophore's environment, leading to a detectable change in fluorescence intensity or wavelength. This principle is widely used in creating fluorogenic probes for various enzymes, including hydrolases. mdpi.com

Furthermore, salicylic acid is known to be an important signaling molecule in plants, often involved in pathways that generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). nih.gov This connection suggests that derivatives of this compound could be developed as probes to investigate enzymes involved in ROS production, such as NADPH oxidases. nih.gov For example, a probe could be designed where its interaction with a specific enzyme or its metabolic product (like H₂O₂) triggers a fluorescent signal, allowing for the quantification of enzyme activity. nih.govnih.gov

Table 2: Principles for Designing a Molecular Probe from the this compound Scaffold

| Design Principle | Component/Strategy | Rationale |

|---|---|---|

| Signal Generation | Covalent attachment of a fluorophore (e.g., coumarin, fluorescein) to the terminal -OH group. | To introduce a detectable reporter group into the molecule. mdpi.com |

| Enzyme Specificity | Incorporation of a recognition motif or a cleavable linker targeted by a specific enzyme class (e.g., ester for esterases). | To ensure the probe interacts selectively with the enzyme of interest. |

| Signal Modulation | Designing the probe so that enzymatic action (e.g., hydrolysis) causes a conformational change or release of the fluorophore. | To create a measurable "on/off" or ratiometric fluorescent signal corresponding to enzyme activity. sigmaaldrich.com |

| Application Context | Investigation of hydrolase activity or signaling pathways involving salicylic acid-mediated responses. | To leverage the inherent biochemical relevance of the salicylate (B1505791) core. nih.gov |

Pathways for the Development of Novel Therapeutics based on its Scaffold

The salicylic acid scaffold is the foundation for one of the oldest and most well-known drugs, acetylsalicylic acid, and research into its derivatives continues to yield new therapeutic possibilities. nih.gov The this compound structure offers a modern platform for creating next-generation therapeutics by allowing for precise structural modifications to optimize efficacy, selectivity, and safety.

One promising pathway is the development of novel anti-inflammatory agents. By modifying the scaffold, researchers can aim to inhibit specific targets in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, with improved selectivity or reduced side effects compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Another area of exploration is in plant science. Salicylic acid is a key hormone in plant defense, activating systemic acquired resistance (SAR). Novel derivatives based on the salicylic acid scaffold have been developed as "plant activators," which protect crops by stimulating their natural defense mechanisms rather than acting as direct pesticides. researchgate.net The this compound scaffold, with its additional modification point, could be used to develop plant activators with enhanced potency, systemic movement, or target specificity.

Table 3: Therapeutic Areas for Scaffold-Based Drug Development

| Therapeutic Area | Rationale for Using Salicylate Scaffold | Potential Advantage of the 4-(2-Hydroxyethoxy) Moiety |

|---|---|---|

| Anti-inflammatory | Core structure inhibits key inflammatory enzymes like COX. nih.gov | Improved solubility and pharmacokinetic profile; potential for novel protein interactions. |

| Analgesia | Well-established pain-relieving properties of salicylates. researchgate.net | Potential for targeted delivery to pain receptors or reduced gastric irritation. |

| Plant Science | Salicylic acid is a natural plant defense activator. researchgate.net | Enhanced systemic uptake and translocation within the plant; novel modes of action. |

| Anticancer | Some salicylate derivatives have shown activity against cancer cell lines. | Conjugation of cytotoxic agents for targeted delivery to tumors. |

Integration into Materials Science Research: Design and Synthesis of Salicylate-Derived Polymers

The incorporation of bioactive molecules into polymer backbones is a key strategy in advanced materials science, particularly for biomedical applications. Salicylic acid has been successfully incorporated into polymers to create materials that can controllably release the drug upon degradation. nih.gov These "poly(anhydride-esters)" are designed to break down hydrolytically into the active drug (salicylic acid) and other non-toxic byproducts.

The this compound monomer is particularly well-suited for this application. Its three distinct functional groups (carboxylic acid, phenolic hydroxyl, and terminal hydroxyl) allow for multiple polymerization strategies. For instance, the carboxylic acid can react with a diol to form a polyester, while the terminal hydroxyl on the ether chain can be used as a co-monomer in a separate polymerization reaction. This allows for the creation of complex polymer architectures, such as cross-linked hydrogels or copolymers with tunable properties. thebiogrid.org By copolymerizing salicylate-based monomers with other monomers, materials scientists can control properties like degradation rate, mechanical strength, and drug loading capacity, tailoring the material for specific applications such as surgical implants, wound dressings, or controlled-release drug delivery systems. nih.gov

Table 4: Properties of Salicylic Acid-Based Poly(anhydride-ester) Copolymers

| Monomer Ratio (CPD:p-CPH) | Salicylate Loading | Thermal Stability | Glass Transition Temp. (°C) | Potential Application |

|---|---|---|---|---|

| High CPD | Increased | Decreased | Lower | High-dose, short-term drug release. nih.gov |

| High p-CPH | Decreased | Increased | Higher | Structurally stable, long-term biomedical implants. nih.gov |

Data derived from studies on copolymers of a salicylic acid-containing diacid (CPD) and p-carboxyphenoxyhexane (p-CPH). nih.gov

Identification of Emerging Research Frontiers and Opportunities for Interdisciplinary Collaboration

The unique chemical architecture of this compound places it at the intersection of several scientific disciplines, creating fertile ground for future research and collaboration. The path forward involves leveraging its multifunctional nature to address complex challenges in medicine, agriculture, and materials science.

Emerging frontiers include the development of "theranostic" agents, where the scaffold is functionalized with both a therapeutic component and a diagnostic probe (e.g., a fluorophore or a metal-chelating agent for imaging). This would allow for simultaneous treatment and monitoring of disease progression. In materials science, the focus could shift towards creating "smart" polymers that release their therapeutic payload in response to specific biological triggers, such as a change in pH or the presence of a particular enzyme found at a disease site.

These advanced applications will require significant interdisciplinary collaboration.

Chemists and Medicinal Chemists will be needed to design and synthesize novel derivatives and bioconjugates. enamine.net

Biochemists and Cell Biologists will be essential for evaluating the activity of new compounds in enzymatic and cell-based assays and for elucidating their mechanisms of action. sigmaaldrich.com

Materials Scientists and Biomedical Engineers will be required to design, synthesize, and characterize novel polymers and drug delivery systems. nih.gov

Plant Scientists and Agricultural Scientists can explore the potential of new derivatives as next-generation plant activators to enhance crop resilience. researchgate.net

By fostering collaboration between these fields, the full potential of the this compound scaffold can be realized, leading to innovations that could have a significant impact on human health and agriculture.

Q & A

Q. Q1. What analytical methods are recommended to confirm the purity and structural integrity of 4-(2-Hydroxyethoxy)salicylic acid in synthetic preparations?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–300 nm) is optimal for assessing purity, while proton nuclear magnetic resonance (¹H NMR) spectroscopy is critical for structural validation. For example, ¹H NMR should confirm the presence of the hydroxyethoxy group (δ ~3.6–4.0 ppm for -OCH₂CH₂OH) and aromatic protons (δ ~6.5–8.0 ppm). Mass spectrometry (LC-MS or HRMS) can further verify molecular weight and fragmentation patterns. Stability under varying storage conditions (e.g., temperature, humidity) should be tested via accelerated degradation studies .

Q. Q2. How does the hydroxyethoxy substituent in this compound influence its solubility and reactivity compared to salicylic acid?

Methodological Answer: The hydroxyethoxy group enhances hydrophilicity, improving aqueous solubility. This can be quantified via logP measurements using reverse-phase HPLC. Reactivity differences (e.g., esterification or glycosylation potential) can be assessed by comparing reaction kinetics under controlled conditions (e.g., pH, temperature). Computational modeling (e.g., DFT calculations) may predict electronic effects on the aromatic ring’s electrophilic substitution sites .

Q. Q3. What plant-based experimental systems are suitable for studying the bioactivity of this compound in pathogen resistance?

Methodological Answer: Arabidopsis thaliana or tobacco (Nicotiana tabacum) are well-characterized models. Pathogen challenge assays (e.g., with Pseudomonas syringae or tobacco mosaic virus) can evaluate induced resistance. Quantify biomarkers like H₂O₂ levels (via ferric-xylenol orange assay), PR protein expression (e.g., immunoblotting), and SA-responsive gene transcription (qRT-PCR). Include controls with wild-type SA and SA-deficient mutants (e.g., sid2 in Arabidopsis) to isolate hydroxyethoxy-specific effects .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported pro-oxidant vs. antioxidant effects of this compound in plant systems?

Methodological Answer: Dose-dependent studies are critical. At low concentrations (µM range), the compound may act as an antioxidant by scavenging ROS (e.g., via DPPH/ABTS assays). At higher doses (>100 µM), pro-oxidant effects (e.g., H₂O₂ accumulation) can be measured using lipid peroxidation (TBARS assay) or protein carbonylation. Compare results across species (e.g., Arabidopsis vs. tobacco) and cell types (mesophyll vs. epidermal cells), as redox buffering capacity varies .

Q. Q5. What experimental designs are optimal for elucidating the role of this compound in systemic acquired resistance (SAR) signaling?

Methodological Answer: Use grafting experiments in SAR-deficient mutants (e.g., Arabidopsis ndr1 or npr1) to test mobility. Apply the compound locally (e.g., to lower leaves) and monitor systemic PR gene induction (e.g., PR1, PR2) via qRT-PCR. Phloem exudate analysis (using EDTA-facilitated collection) can detect long-distance transport. Radiolabeled analogs (e.g., ¹⁴C-labeled hydroxyethoxy group) enable tracking uptake and translocation .

Q. Q6. How does this compound interact with H₂O₂-metabolizing enzymes like catalase and ascorbate peroxidase in oxidative stress models?

Methodological Answer: Purify catalase (CAT) and ascorbate peroxidase (APX) from plant extracts (e.g., tobacco leaves) and perform in vitro enzyme inhibition assays. Pre-incubate enzymes with varying concentrations of the compound, then measure residual activity using spectrophotometric methods (e.g., CAT via H₂O₂ decomposition at 240 nm; APX via ascorbate oxidation at 290 nm). Compare inhibition kinetics (IC₅₀) to SA and assess reversibility via dialysis .

Q. Q7. What are the challenges in synthesizing this compound with high regioselectivity, and how can they be addressed?

Methodological Answer: Regioselectivity issues arise during etherification of salicylic acid. Optimize reaction conditions (e.g., use phase-transfer catalysts like tetrabutylammonium bromide) and protect the phenolic -OH group with acetyl or benzyl moieties before introducing the hydroxyethoxy chain. Monitor intermediates via TLC or LC-MS. Post-synthesis, deprotection under mild conditions (e.g., catalytic hydrogenation for benzyl groups) preserves integrity .

Q. Q8. How can metabolomic approaches elucidate the downstream effects of this compound on plant hormone crosstalk?

Methodological Answer: Employ LC-MS/MS to profile hormones (SA, jasmonic acid, abscisic acid) in treated vs. untreated tissues. Use mutants defective in hormone biosynthesis (e.g., aos for jasmonate) to isolate crosstalk. Time-course experiments reveal temporal dynamics, while RNA-seq identifies co-regulated pathways. Inhibitors (e.g., paclobutrazol for ABA) can validate functional interactions .

Data Analysis & Interpretation

Q. Q9. How should researchers address variability in this compound bioactivity data across different plant species?

Methodological Answer: Standardize experimental parameters: growth conditions (light, humidity), application method (foliar spray vs. root drench), and developmental stage. Use internal controls (e.g., wild-type SA) to normalize responses. Meta-analysis of published data can identify species-specific trends, such as differential expression of SA receptors (e.g., NPR1 orthologs) .

Q. Q10. What statistical models are appropriate for analyzing dose-response relationships in this compound-mediated oxidative stress?

Methodological Answer: Non-linear regression (e.g., log-logistic models) fits dose-response curves for EC₅₀/IC₅₀ calculations. For time-series data, mixed-effects models account for repeated measures. Principal component analysis (PCA) reduces dimensionality in omics datasets, highlighting key metabolites or genes linked to oxidative outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.